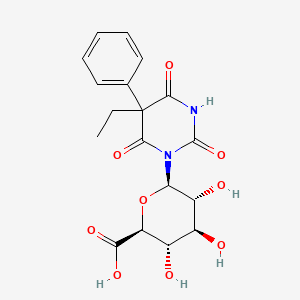

Phenobarbital N-?-D-Glucuronide

Description

Overview of Glucuronidation Pathways and Their Significance in Xenobiotic Biotransformation

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide array of xenobiotics, including drugs, pollutants, and other foreign substances, as well as endogenous compounds like bilirubin (B190676) and hormones. This process involves the enzymatic transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. This conjugation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

The primary consequence of glucuronidation is a significant increase in the water solubility of the substrate. The resulting glucuronide conjugate is more polar and readily ionized at physiological pH, which facilitates its elimination from the body, primarily through urine or bile. This detoxification process generally leads to the pharmacological inactivation of drugs and enhances the excretion of potentially harmful substances. Glucuronidation occurs predominantly in the liver, the principal site of drug metabolism, but UGT enzymes are also present in other tissues, including the intestine, kidneys, and brain.

Specificity of N-Glucuronide Conjugation as a Metabolic Route

N-glucuronidation is a specific type of glucuronidation where the glucuronic acid moiety is attached to a nitrogen atom in the substrate molecule. This metabolic route is characteristic for compounds containing functional groups such as primary, secondary, and tertiary amines, as well as aromatic N-heterocyclic structures. The formation of an N-glucuronide can result in a stable, non-toxic metabolite that is efficiently excreted.

The enzymes responsible for N-glucuronidation exhibit a degree of specificity. In humans, UGT1A4 is recognized as a key enzyme in the N-glucuronidation of many compounds. More recently, UGT2B10 has also been identified as a major contributor to this metabolic pathway. It is noteworthy that significant species differences exist in N-glucuronidation, with humans often exhibiting higher rates of this reaction compared to many animal species used in preclinical studies. This variability underscores the importance of understanding human-specific metabolic pathways in drug development. For tertiary amines, N-glucuronidation leads to the formation of quaternary ammonium-linked glucuronides, a common metabolic pathway for this class of compounds in humans.

Rationale for Focused Academic Inquiry into Phenobarbital (B1680315) N-β-D-Glucuronide Metabolism and Characterization

Phenobarbital, a long-standing barbiturate (B1230296), undergoes extensive metabolism in the body, with glucuronidation being a significant pathway. wikipedia.org The study of Phenobarbital N-β-D-Glucuronide is driven by the need to fully elucidate the metabolic fate of phenobarbital. While hydroxylation is a known metabolic route for phenobarbital, the formation of N-conjugates, including N-glucuronides and N-glucosides, has been identified as a substantial elimination pathway, particularly in humans. nih.gov

Research has demonstrated the formation of phenobarbital N-glucuronides as urinary metabolites in animal models such as mice. nih.gov In one study, diastereomers of phenobarbital N-glucuronides accounted for approximately 7.8% of the radioactivity excreted in mouse urine within 48 hours. nih.gov In chronically treated human patients, the [S]-phenobarbital-N-glucoside was found to represent about 14% of the daily dose recovered in the urine. nih.gov

The synthesis and characterization of Phenobarbital N-β-D-Glucuronide are crucial for its definitive identification in biological samples. nih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), are vital tools for structural confirmation. nih.govnih.gov A comprehensive understanding of the formation, and disposition of this specific metabolite contributes to a more complete pharmacokinetic profile of phenobarbital. This knowledge is fundamental for the broader fields of drug metabolism and toxicology, providing insights into the enzymatic processes governing the biotransformation of barbiturates and other nitrogen-containing xenobiotics. The ability of certain species, like the mouse, to exhibit both N-glucosidation and N-glucuronidation makes them valuable models for studying these parallel metabolic pathways. nih.gov

Research Findings on Phenobarbital N-β-D-Glucuronide

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Phenobarbital N-β-D-Glucuronide | pharmaffiliates.com |

| CAS Number | 1031858-68-0 | pharmaffiliates.com |

| Molecular Formula | C18H20N2O9 | pharmaffiliates.com |

| Molecular Weight | 408.36 g/mol | pharmaffiliates.com |

| Appearance | Not Available | pharmaffiliates.com |

| Storage | 2-8°C Refrigerator | pharmaffiliates.com |

Metabolic Excretion Data

| Species | Metabolite | Percentage of Dose in Urine | Study Details | Source |

| Mouse | Phenobarbital N-glucuronides (diastereomers) | 7.8 ± 2.3% | Measurement of radioactivity excreted in the first 48 hours after dosing. | nih.gov |

| Human | [S]-Phenobarbital-N-glucoside | 14% | Measured in 14 chronically treated epileptic patients under steady-state conditions. | nih.gov |

Characterization Methods

| Technique | Application in Phenobarbital N-β-D-Glucuronide Research | Source |

| High-Performance Liquid Chromatography (HPLC) | Used to resolve the diastereomers of phenobarbital N-glucuronide derivatives. nih.gov Also used to assay phenobarbital and its metabolites in urine. nih.gov | nih.govnih.gov |

| Mass Spectrometry (MS) | Used for the identification and structural confirmation of the glucuronide metabolite isolated from liver microsomes. nih.gov Also used in the determination of phenobarbital and its metabolites in urine. dntb.gov.ua | nih.govdntb.gov.ua |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Employed for the structural characterization of synthesized phenobarbital glucuronide derivatives. nih.gov | nih.gov |

Structure

3D Structure

Properties

CAS No. |

1031858-68-0 |

|---|---|

Molecular Formula |

C18H20N2O9 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C18H20N2O9/c1-2-18(8-6-4-3-5-7-8)15(26)19-17(28)20(16(18)27)13-11(23)9(21)10(22)12(29-13)14(24)25/h3-7,9-13,21-23H,2H2,1H3,(H,24,25)(H,19,26,28)/t9-,10-,11+,12-,13+,18?/m0/s1 |

InChI Key |

QMKGHGCGTFFYNT-OGKJXGCJSA-N |

SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Isomeric SMILES |

CCC1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Phenobarbital N Glucuronides

Chemical Synthesis Approaches for N-Glucopyranosyl Derivatives of Barbiturates

Chemical synthesis provides a direct route to obtain N-glucuronide derivatives of barbiturates like phenobarbital (B1680315), allowing for controlled production and characterization.

Condensation Reactions for N-Linked Glucuronide Analogues

A key method for synthesizing N-glucuronide derivatives of barbiturates involves condensation reactions. One reported approach is the condensation of per(trimethylsilyl)-phenobarbital with methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucopyranuronate. nih.gov This reaction is facilitated by the presence of a catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate, and results in moderate yields of the N1-(beta-D-glucopyranosyluronate) barbiturate (B1230296) derivative. nih.gov This general strategy is part of a broader set of synthetic methods for creating barbiturate derivatives, which often begin with a disubstituted malonic ester that is reacted with urea (B33335). pressbooks.pub The synthesis of barbiturates themselves typically involves the condensation of a diethyl malonate derivative with urea in the presence of a strong base. pressbooks.pubhooghlywomenscollege.ac.in

The general synthetic route for barbiturates can be adapted for derivatization. For instance, the homologous N3-methyl barbiturate N1-glucuronates can be prepared by reacting the barbital (B3395916) and phenobarbital N1-glucuronate derivatives with diazomethane. nih.gov

Stereochemical Aspects and Diastereomer Formation in Synthetic Pathways

The synthesis and metabolism of phenobarbital N-glucuronides involve significant stereochemical considerations. Phenobarbital itself is a chiral molecule at the C-5 position of the barbiturate ring. nih.gov When it is conjugated with D-glucuronic acid, a pair of diastereomers is formed. nih.gov

In chemical synthesis, these diastereomers of the phenobarbital derivatives can be resolved using techniques like C18 reversed-phase High-Performance Liquid Chromatography (HPLC). nih.gov The absolute configuration of the phenobarbital N1-beta-D-glucopyranuronate epimers has been determined through a process of oxidative removal of the glycon from the corresponding mephobarbital N1-beta-D-glucopyranuronate epimers to yield the optical isomers of mephobarbital. nih.gov Similarly, the absolute configuration of N-beta-D-glucoside metabolites of phenobarbital was determined by methylating the diastereomers to create mephobarbital N-beta-D-glucosides, followed by the oxidative removal of glucose to produce the optical isomers of mephobarbital. nih.gov Studies on urinary metabolites in humans have shown a pronounced stereoselective formation and/or excretion of these N-glucoside conjugates, with the (S) form being the major phenobarbital N-beta-D-glucoside excreted. nih.gov

Biocatalytic Production and Enzymatic Synthesis Systems for Glucuronide Conjugates

Biocatalytic methods offer an alternative to chemical synthesis, often mirroring the metabolic pathways that occur in the body and providing high specificity.

In Vitro Biotransformation for Research Conjugate Preparation (e.g., using liver microsomes)

In vitro biotransformation using liver microsomes is a common technique to produce and study drug metabolites, including phenobarbital N-glucuronides. nih.govresearchgate.net Liver microsomes contain a high concentration of drug-metabolizing enzymes, such as UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation. nih.govnih.gov

Studies using human liver microsomes have been conducted to measure the formation of phenobarbital N-glucoside diastereomers, (5R)-PBG and (5S)-PBG. nih.gov The average rate of formation for both N-glucosides was found to be 1.42 ± 1.04 picomole/min/mg-protein, with a significant stereoselective preference for the (5S)-PBG isomer, showing an (5S)-PBG/(5R)-PBG ratio of 6.75 ± 1.34. nih.gov The kinetic parameters for this N-glucosylation have been determined, with the apparent Km ranging from 0.61-20.8 mM and the Vmax ranging from 2.41-6.29 picomole/min/mg-protein across different liver samples. nih.gov These in vitro results are consistent with the quantities of barbiturate N-glucosides found in urine in previous drug disposition studies. nih.gov The enzymes responsible for these reactions, particularly UGT1A4 and UGT2B10 in humans, are key to N-glucuronidation processes. hyphadiscovery.com

| Parameter | Value Range |

|---|---|

| Average Rate of Formation (5R & 5S) | 1.42 ± 1.04 pmol/min/mg-protein |

| (5S)-PBG / (5R)-PBG Ratio | 6.75 ± 1.34 |

| Apparent Km | 0.61 - 20.8 mM |

| Apparent Vmax | 2.41 - 6.29 pmol/min/mg-protein |

Multienzyme Cascade Systems for Targeted Glucuronide Synthesis

Multienzyme cascade systems represent an advanced biocatalytic approach for the targeted synthesis of complex molecules like glucuronides. nih.govnih.gov These systems combine several enzymes in a one-pot reaction to carry out multiple transformation steps without the need to isolate intermediates. rsc.org This method can improve efficiency and reduce costs. nih.gov

Enzymatic Pathways and Mechanistic Investigations of Phenobarbital N Glucuronidation

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing N-Glucuronidation

The conjugation of a glucuronic acid moiety to a substrate is mediated by UGTs, which are membrane-bound enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues. The UGT superfamily is diverse, with multiple isoforms exhibiting distinct but often overlapping substrate specificities.

Involvement of Specific UGT Subfamilies in Xenobiotic Conjugation (e.g., UGT1A4)

The UGT1A and UGT2B subfamilies are the primary enzymes responsible for the glucuronidation of drugs and other xenobiotics. Within the UGT1A subfamily, UGT1A4 is recognized for its significant role in the N-glucuronidation of various compounds, particularly those containing amine functional groups. genesight.comwikipedia.orgnih.gov This isoform is involved in the metabolism of several psychotropic medications, including tricyclic antidepressants, antipsychotics, and mood stabilizers. genesight.com While UGT1A4 is a key player in N-glucuronidation reactions, the specific isoform(s) responsible for the N-glucuronidation of phenobarbital (B1680315) in humans have not been definitively identified in the reviewed scientific literature. Research has shown that phenobarbital itself can induce the expression of several UGT isoforms, including UGT1A1, suggesting a complex regulatory interplay. researchgate.net

Investigations in Microsomal Systems from Various Research Models

Microsomal systems, which are fractions of the endoplasmic reticulum isolated from tissues like the liver, are a fundamental in vitro tool for studying drug metabolism. Studies using human and rat liver microsomes have been instrumental in characterizing the glucuronidation of various compounds. nih.gov For instance, research on the drug 3'-azido-3'-deoxythymidine (AZT) in rat liver microsomes demonstrated that its glucuronidation is stimulated fourfold by phenobarbital, indicating the induction of the responsible UGT isoforms. nih.gov

In the context of phenobarbital metabolism, studies in mice have successfully identified Phenobarbital N-glucuronides as urinary metabolites. nih.gov Following oral administration of radiolabeled phenobarbital to mice, the N-glucuronide metabolites were isolated and characterized. nih.gov These findings confirm that N-glucuronidation is a metabolic pathway for phenobarbital in this animal model and suggest that the mouse may be a suitable species for simultaneously studying both N-glucosidation and N-glucuronidation of barbiturates. nih.gov

Enzyme Kinetics of Phenobarbital N-Glucuronidation Reactions

Enzyme kinetics provides a quantitative description of the rates of enzyme-catalyzed reactions and the factors that influence them. The Michaelis-Menten model is a fundamental concept in enzyme kinetics, characterized by two key parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Determination of Apparent Michaelis-Menten Parameters (Km, Vmax) for N-Glucuronide Formation

Despite the confirmation of Phenobarbital N-glucuronide as a metabolite, specific studies detailing the Michaelis-Menten parameters (Km and Vmax) for its formation appear to be limited in the available scientific literature. It is important to distinguish N-glucuronidation from N-glucosylation, another potential conjugation pathway for phenobarbital. While kinetic data for phenobarbital N-glucosylation in human liver microsomes is available, this represents a different enzymatic process. The determination of Km and Vmax for Phenobarbital N-glucuronide formation would require specific in vitro assays using relevant enzyme sources, such as human liver microsomes or recombinant UGT isoforms, and measuring the rate of product formation at varying substrate concentrations.

Analysis of Factors Influencing Reaction Rates and Substrate Specificity

The rates of glucuronidation reactions are influenced by several factors, including the specific UGT isoform involved, the concentration of the substrate (phenobarbital) and the co-substrate (UDP-glucuronic acid), and the presence of inhibitors or inducers. The substrate specificity of UGTs is broad and can be overlapping, meaning that a single compound may be glucuronidated by multiple UGT isoforms, and a single isoform can metabolize numerous substrates. researchgate.net The chemical structure of the substrate is a critical determinant of which UGT isoform will catalyze its glucuronidation.

Modulation of N-Glucuronidation Activity by Xenobiotic Exposure

The activity of UGT enzymes can be altered by exposure to various xenobiotics, including drugs, environmental pollutants, and dietary constituents. This modulation can occur through enzyme induction, leading to an increased rate of metabolism, or inhibition, resulting in a decreased rate.

Phenobarbital is a classic example of a potent enzyme inducer. jle.comnih.gov It can increase the expression of various drug-metabolizing enzymes, including several UGT isoforms. jle.com This induction is primarily mediated by the activation of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR). nih.gov For example, phenobarbital has been shown to upregulate UGTs 1a6 and 2b17 in rat liver microtissues. nih.gov In humans, phenobarbital treatment has long been known to increase the expression of UGT1A1, which is crucial for bilirubin (B190676) detoxification. researchgate.net This auto-induction phenomenon means that chronic exposure to phenobarbital can enhance its own metabolism, as well as the metabolism of other co-administered drugs that are substrates for the induced UGTs.

Drug-drug interactions can also modulate the N-glucuronidation of phenobarbital. For example, the co-administration of valproic acid, another antiepileptic drug, has been shown to inhibit the metabolism of phenobarbital. jle.com This inhibition can lead to increased plasma concentrations of phenobarbital and a potential for toxicity. While the exact mechanism of this interaction is complex and may involve multiple pathways, inhibition of glucuronidation is a contributing factor. Conversely, other enzyme-inducing antiepileptic drugs, such as carbamazepine and phenytoin, can increase the metabolism of lamotrigine, a drug primarily cleared by UGT1A4-mediated N-glucuronidation, demonstrating the clinical relevance of UGT modulation. oslomet.no

The table below summarizes the findings on the induction of UGT isoforms by phenobarbital in different research models.

Table 1: Induction of UGT Isoforms by Phenobarbital

| Species | Research Model | Induced UGT Isoforms | Reference |

|---|---|---|---|

| Rat | Liver Microtissues | UGT1a6, UGT2b17 | nih.gov |

Table of Compounds

| Compound Name |

|---|

| 1-naphthol |

| 3'-azido-3'-deoxythymidine |

| 4-methylumbelliferone |

| Acetaminophen |

| Bilirubin |

| Carbamazepine |

| Chloramphenicol |

| Dexamethasone |

| Lamotrigine |

| Oxcarbazepine |

| p-nitrophenol |

| Phenobarbital |

| Phenobarbital N-β-D-Glucuronide |

| Phenytoin |

| Primidone |

| UDP-glucuronic acid |

Enzyme Induction Phenomena Related to Glucuronosyltransferases

Phenobarbital is a well-established inducer of drug-metabolizing enzymes, including several isoforms of UDP-glucuronosyltransferases (UGTs) researchgate.netnih.gov. This induction can alter the metabolic profile of phenobarbital itself, as well as other co-administered drugs that are substrates for the induced enzymes. The induction of UGTs by phenobarbital is primarily mediated by the activation of the constitutive androstane receptor (CAR) nih.gov.

In rats, phenobarbital treatment has been shown to significantly increase the mRNA expression levels of specific UGT isoforms. For instance, in the striatum and thalamus of Sprague-Dawley rats, phenobarbital administration led to a 3.0-fold and 2.9-fold increase in Ugt1a6 mRNA levels, respectively. Similarly, Ugt1a7 mRNA expression was increased by 2.6-fold in both of these brain regions nih.gov. This induction of UGTs is not limited to the central nervous system. In rat liver 3D microtissues, phenobarbital upregulates UGTs 1a6, 2b17, and 2b37 nih.gov.

Interestingly, the induction of UGTs by phenobarbital exhibits notable species differences. In contrast to the findings in rats, UGTs 1a6, 2b17, and 2b37 were not found to be upregulated by phenobarbital in human liver 3D microtissues nih.gov. Conversely, human UGTs 1A8, 1A10, and 2B10 demonstrated higher levels of induction in response to phenobarbital compared to their rat homologues nih.gov. In primary cultures of human hepatocytes, phenobarbital treatment has been observed to cause a greater than two-fold increase in the mRNA expression of UGT1A1 and UGT2B7 xenotech.com. These species-specific differences in UGT induction are a critical consideration when extrapolating data from animal models to human clinical scenarios nih.gov.

| UGT Isoform | Species | Tissue/Model | Fold Induction (mRNA) |

|---|---|---|---|

| Ugt1a6 | Rat | Striatum | 3.0 |

| Ugt1a6 | Rat | Thalamus | 2.9 |

| Ugt1a7 | Rat | Striatum | 2.6 |

| Ugt1a7 | Rat | Thalamus | 2.6 |

| UGT1A1 | Human | Cultured Hepatocytes | >2.0 |

| UGT2B7 | Human | Cultured Hepatocytes | >2.0 |

| UGTs 1a6, 2b17, 2b37 | Rat | Liver 3D Microtissues | Upregulated |

| UGTs 1a6, 2b17, 2b37 | Human | Liver 3D Microtissues | Unaltered |

| UGTs 1A8, 1A10, 2B10 | Human | Liver 3D Microtissues | Higher induction than rat homologues |

Biochemical Inhibition of Glucuronidation by Co-Incubated Compounds

The N-glucuronidation of phenobarbital can be significantly inhibited by the co-administration of other compounds, leading to potential drug-drug interactions. One of the most notable inhibitors is valproic acid. In a study of epileptic patients, the co-administration of valproate with phenobarbital resulted in a significant decrease in the urinary excretion of [S]-phenobarbitone-N-glucoside, a form of N-conjugation nih.gov. The excretion was reduced from 16.2% of the phenobarbital dose in patients not taking valproate to 1.9% in those who were nih.gov. This suggests that valproate inhibits the direct N-conjugation of phenobarbital nih.gov.

Mechanistically, valproic acid has been shown to competitively inhibit UGT2B7, an enzyme involved in glucuronidation, with a Ki value of 1.6 mM nih.govresearchgate.net. It is important to note that valproic acid's inhibitory effect is not limited to competitive inhibition; it can also inhibit UGT1A9 in an uncompetitive manner and significantly inhibit UGT2B15, even though it is not a substrate for this isoform nih.govresearchgate.net.

Phenobarbital itself can also act as an inhibitor of glucuronidation for other therapeutic agents. For example, phenobarbital has been shown to inhibit the UGT1A6-mediated glucuronidation of acetaminophen, which can contribute to the hepatotoxicity of acetaminophen when these drugs are co-administered researchgate.net. Other compounds that have been identified as inhibitors of UGT enzymes, and thus have the potential to interfere with phenobarbital glucuronidation, include probenecid and sulfinpyrazone realmofcaring.org.

| Inhibitor | Affected UGT Isoform(s) | Mechanism of Inhibition | Quantitative Data |

|---|---|---|---|

| Valproic Acid | Enzymes for Phenobarbital N-glucosidation | Inhibition of direct N-conjugation | Reduced urinary excretion of [S]-phenobarbitone-N-glucoside from 16.2% to 1.9% of dose |

| Valproic Acid | UGT2B7 | Competitive | Ki = 1.6 mM |

| Valproic Acid | UGT1A9 | Uncompetitive | - |

| Valproic Acid | UGT2B15 | Inhibition (non-substrate) | - |

| Phenobarbital | UGT1A6 | Inhibition | Inhibits acetaminophen glucuronidation |

| Probenecid | UGT enzymes | Inhibition | - |

| Sulfinpyrazone | UGT enzymes | Inhibition | - |

Comparative Biochemical Studies of Phenobarbital N-Glucuronidation Across Research Models

The study of phenobarbital N-glucuronidation is not limited to human subjects. Various research models, including microbial systems and laboratory animals, have been employed to elucidate the metabolic pathways and understand interspecies differences.

Utilization of Microbial Models for Metabolite Formation (e.g., Rhizopus stolonifer)

Microbial models can serve as valuable in vitro tools to mimic mammalian drug metabolism and synthesize metabolites for further investigation. The fungus Rhizopus stolonifer has been identified as a suitable microbial model for studying the metabolism of phenobarbital semanticscholar.org. Screening studies have demonstrated that Rhizopus stolonifer NCIM 880 can transform phenobarbital into its metabolite, the N-glucuronide of p-hydroxy phenobarbital semanticscholar.org. This indicates that this fungus possesses enzymes with similar catalytic activity to the mammalian UGTs responsible for this specific conjugation reaction. The production of this metabolite by Rhizopus stolonifer provides a means to generate reference standards for analytical studies and to investigate the pharmacological and toxicological properties of this specific metabolite semanticscholar.org. Beyond this specific transformation, Rhizopus stolonifer is known to produce a variety of primary metabolites, such as fumaric acid, lactic acid, and ethanol, from simple sugars, showcasing its diverse metabolic capabilities nih.govnih.govmdpi.com.

Interspecies Comparative Analysis of N-Glucuronidation Pathways in Laboratory Animals

Significant interspecies differences exist in the N-glucuronidation of phenobarbital. While N-glucosylation of phenobarbital was initially thought to occur only in humans, subsequent studies have identified this metabolic pathway in mice nih.gov. In mice, both N-glucuronides and N-glucosides of phenobarbital have been identified as urinary metabolites nih.govnih.gov. Specifically, the diastereomers of phenobarbital N-glucuronides accounted for 7.8% of the radioactivity excreted in mouse urine within the first 48 hours after administration, while phenobarbital N-glucosides accounted for 1.6% nih.gov.

A species screen that included the rat, guinea pig, rabbit, cat, dog, pig, and monkey did not detect the excretion of N-glucosides of phenobarbital in the urine of these animals, highlighting a significant metabolic difference compared to mice and humans nih.gov. This suggests that the mouse may be a particularly suitable animal model for simultaneously studying both N-glucosidation and N-glucuronidation of barbiturates nih.gov.

These interspecies variations in N-glucuronidation can be partly attributed to differences in the expression and activity of UGT isoforms. For instance, rodents lack the human UGT1A4 homologue gene, which plays a crucial role in the N-glucuronidation of compounds containing tertiary amines nih.gov. This genetic difference can lead to quantitative and qualitative differences in the metabolic profiles of drugs like phenobarbital across species.

| Species | Phenobarbital N-Glucuronide Detected in Urine | Phenobarbital N-Glucoside Detected in Urine | Quantitative Excretion Data (% of dose in 48h urine) |

|---|---|---|---|

| Mouse | Yes | Yes | 7.8% (N-glucuronides), 1.6% (N-glucosides) |

| Rat | - | No | - |

| Guinea Pig | - | No | - |

| Rabbit | - | No | - |

| Cat | - | No | - |

| Dog | - | No | - |

| Pig | - | No | - |

| Monkey | - | No | - |

Advanced Analytical and Spectroscopic Characterization of Phenobarbital N ? D Glucuronide

Mass Spectrometry Applications for Structural Elucidation and Quantification

Mass spectrometry (MS) stands as a cornerstone technique for the analysis of Phenobarbital (B1680315) N-β-D-Glucuronide, providing invaluable information on its structure and concentration in biological matrices.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous separation and identification of phenobarbital and its metabolites, including the N-glucuronide conjugate. nih.govnih.gov In these analyses, the molecular ion of Phenobarbital N-β-D-Glucuronide is first generated, typically through a soft ionization technique like electrospray ionization (ESI). Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer (MS/MS) yields a characteristic pattern of product ions.

This fragmentation pattern provides a structural fingerprint of the molecule. For instance, a common fragmentation pathway involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the aglycone (phenobarbital) and another representing the glucuronic acid moiety. This specific fragmentation is instrumental in confirming the identity of the conjugate. nih.gov The selection of specific precursor-to-product ion transitions enhances the selectivity and sensitivity of the assay, allowing for accurate quantification even in complex biological samples like urine or plasma. nih.gov

Mice have been identified as a suitable animal model for studying the N-glucuronidation of phenobarbital, as they excrete detectable levels of Phenobarbital N-glucuronides in their urine. nih.gov Studies have shown that after administration of radiolabeled phenobarbital to mice, a metabolite co-chromatographed with synthetic standards of Phenobarbital N-glucuronides. nih.gov

Table 1: Key Mass Spectral Data for Phenobarbital N-β-D-Glucuronide Analysis

| Parameter | Description | Typical Value/Observation |

| Ionization Mode | Electrospray Ionization (ESI) | Negative or Positive Ion Mode |

| Precursor Ion ([M-H]⁻ or [M+H]⁺) | Mass-to-charge ratio of the intact molecule | Dependent on the adduct formed |

| Key Fragment Ion 1 | Corresponds to the phenobarbital aglycone | m/z consistent with phenobarbital |

| Key Fragment Ion 2 | Corresponds to the glucuronic acid moiety | Loss of the glucuronic acid portion |

| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Enhances selectivity and sensitivity |

High-resolution mass spectrometry (HRMS) offers a significant advantage in the characterization of Phenobarbital N-β-D-Glucuronide by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecular ion and its fragments with a high degree of confidence.

By comparing the experimentally measured accurate mass to the theoretical mass calculated from the chemical formula, analysts can confirm the elemental formula of the compound, distinguishing it from other potential isobaric interferences. This level of certainty is crucial for definitive identification, especially in metabolic studies where numerous other compounds may be present.

Table 2: High-Resolution Mass Spectrometry Data for Phenobarbital N-β-D-Glucuronide

| Parameter | Theoretical Value | Observed Value | Mass Error (ppm) |

| Molecular Formula | C₁₈H₂₀N₂O₉ | - | - |

| Monoisotopic Mass | 408.1172 | Typically within 5 ppm | < 5 ppm |

| Elemental Composition | C=18, H=20, N=2, O=9 | Confirmed by accurate mass | - |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for the isolation of Phenobarbital N-β-D-Glucuronide from complex mixtures and for the assessment of its purity.

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of phenobarbital and its metabolites. nih.govijsra.netresearchgate.net Reversed-phase HPLC, often utilizing a C18 column, is a common approach. nih.govresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govresearchgate.netscielo.br The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and separation of the analytes. researchgate.net

Method development involves optimizing various parameters, including the column type, mobile phase composition, flow rate, and detector wavelength, to achieve the desired separation and sensitivity. researchgate.netscielo.br UV detection is frequently employed, with the wavelength selected to maximize the absorbance of the analytes. researchgate.net For enhanced specificity, HPLC is often coupled with mass spectrometry (LC-MS). nih.govijsra.net

Table 3: Typical HPLC Parameters for Phenobarbital N-β-D-Glucuronide Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase (e.g., C18, C12) nih.govresearchgate.netscielo.br |

| Mobile Phase | Acetonitrile/Methanol and Water/Buffer mixture nih.govresearchgate.netscielo.br |

| Flow Rate | 0.3 - 1.2 mL/min nih.govscielo.br |

| Detection | UV (e.g., 205 nm, 215 nm, 254 nm) or Mass Spectrometry researchgate.netscielo.br |

| Column Temperature | Ambient or controlled (e.g., 25°C, 35°C) nih.govscielo.br |

While GC-MS is a powerful technique for the analysis of many drugs, its application to glucuronide conjugates like Phenobarbital N-β-D-Glucuronide presents challenges. Due to their high polarity and low volatility, direct analysis of these conjugates by GC-MS is generally not feasible.

To overcome this, a derivatization step is typically required to increase the volatility of the analyte. This often involves chemical modification, such as methylation, to make the compound suitable for gas chromatography. iaea.org However, derivatization can add complexity to the sample preparation process and may introduce variability. For this reason, LC-MS/MS is often the preferred method for the analysis of intact glucuronide conjugates. mdpi.com In some cases, GC-MS may be used to analyze the aglycone (phenobarbital) after hydrolysis of the glucuronide conjugate.

Phenobarbital possesses a chiral center, and the glucuronic acid moiety also has several stereocenters. The enzymatic N-glucuronidation of phenobarbital can therefore result in the formation of diastereomers. These diastereomers have the same molecular weight and often similar fragmentation patterns in MS, making their separation and individual identification challenging.

Specialized chromatographic techniques are required to resolve these diastereomeric forms. Chiral stationary phases in HPLC can be employed to achieve separation based on the differential interaction of the diastereomers with the chiral selector. The successful chromatographic resolution is essential for accurately studying the stereoselective metabolism and disposition of phenobarbital. Research has shown that the diastereomers of phenobarbital N-glucuronides can be chromatographically separated and have been identified in the urine of mice. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of complex organic molecules like Phenobarbital N-β-D-Glucuronide. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, it is possible to map the entire atomic connectivity and ascertain the three-dimensional arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide the foundational data for structural determination. Analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the assignment of each proton and carbon in the molecule.

The ¹H-NMR spectrum is expected to show distinct signals for the protons of the phenobarbital core and the glucuronide moiety. The aromatic protons of the phenyl group on phenobarbital typically appear as a multiplet in the downfield region. The ethyl group protons present as a characteristic quartet and triplet. A key diagnostic signal is the anomeric proton (H-1') of the glucuronic acid sugar. Its chemical shift and coupling constant are critical for confirming the β-configuration of the N-glycosidic linkage. A relatively large coupling constant (typically J > 7 Hz) for the anomeric proton doublet is indicative of a trans-diaxial relationship with the H-2' proton, which confirms the β-stereochemistry.

The ¹³C-NMR spectrum complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbons of the barbiturate (B1230296) ring are expected at the most downfield positions. The carbons of the phenyl ring would appear in the aromatic region. A crucial signal is that of the anomeric carbon (C-1'), which confirms the presence of the glycosidic bond. The presence of a carboxyl carbon (C-6') signal, typically around 170-175 ppm, is the definitive feature that distinguishes the N-glucuronide from the N-glucoside metabolite.

While specific experimental data from the literature is not widely available, the expected chemical shifts can be inferred based on the structure and data from analogous compounds.

Table 1: Expected ¹H-NMR Spectral Data for Phenobarbital N-β-D-Glucuronide

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Phenyl-H | ~7.3-7.5 | Multiplet (m) | Protons of the C5 phenyl group. |

| Anomeric-H (H-1') | ~5.0-5.3 | Doublet (d) | Key signal for confirming β-linkage (J ≈ 8 Hz). |

| Glucuronide-H (H-2' to H-5') | ~3.5-4.5 | Multiplets (m) | Overlapping signals from the sugar ring protons. |

| Ethyl-CH₂ | ~2.4 | Quartet (q) | Methylene protons of the C5 ethyl group. |

Table 2: Expected ¹³C-NMR Spectral Data for Phenobarbital N-β-D-Glucuronide

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl-C (C-2, C-4, C-6) | ~155-175 | Three distinct signals for the barbiturate carbonyls. |

| Carboxyl-C (C-6') | ~170-175 | Definitive signal for the glucuronic acid moiety. |

| Phenyl-C | ~125-140 | Signals for the carbons of the C5 phenyl group. |

| Anomeric-C (C-1') | ~100-103 | Key signal confirming the N-glycosidic linkage. |

| Glucuronide-C (C-2' to C-5') | ~65-80 | Signals for the remaining sugar ring carbons. |

| C-5 | ~60-65 | Quaternary carbon of the barbiturate ring. |

| Ethyl-CH₂ | ~30-35 | Methylene carbon of the C5 ethyl group. |

To unambiguously confirm the point of attachment and the stereochemistry of the glucuronic acid moiety, advanced two-dimensional (2D) NMR techniques are essential.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. A key correlation would be observed between the anomeric proton (H-1') of the glucuronide and the nitrogen-bonded carbon (C-6) or imide nitrogen (N-1) of the phenobarbital ring, providing definitive proof of the N-glycosidic linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. For Phenobarbital N-β-D-Glucuronide, a spatial correlation (NOE) between the anomeric proton (H-1') and the axial protons on the same face of the sugar ring (H-3' and H-5') would provide conclusive evidence for the β-configuration of the glycosidic bond.

Complementary Spectroscopic Methods in Conjugate Characterization

While NMR provides the most detailed structural information, other spectroscopic methods offer complementary data for detection, quantification, and functional group analysis.

UV/Visible spectrophotometry is a widely used technique for the detection and quantification of aromatic compounds. Phenobarbital exhibits a characteristic UV absorption maximum due to the π→π* transitions in its phenyl ring. nih.gov The conjugation of the glucuronide moiety to the phenobarbital structure is not expected to significantly shift the wavelength of maximum absorbance (λmax), but it may alter the molar absorptivity. For the related N-glucoside, a λmax of 254 nm has been reported. A similar λmax would be expected for the N-glucuronide.

This technique is particularly valuable in quantitative analysis, such as in HPLC systems equipped with a UV detector, to measure the concentration of the metabolite in biological samples like urine. chemicalbook.com By creating a calibration curve with a synthesized standard of Phenobarbital N-β-D-Glucuronide, its concentration in unknown samples can be accurately determined.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For Phenobarbital N-β-D-Glucuronide, the IR spectrum would display characteristic absorption bands for the various functional groups.

The most prominent peaks would include:

O-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl groups of the glucuronic acid moiety and the N-H group of the barbiturate ring.

C=O Stretching: Strong absorptions in the range of 1650-1750 cm⁻¹. This region would be complex, containing overlapping bands from the three carbonyl groups of the barbiturate ring and the crucial carbonyl group of the carboxylic acid in the glucuronide moiety.

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹ corresponding to the C-N bonds within the barbiturate ring.

Aromatic C-H and C=C Stretching: Signals characteristic of the phenyl group.

The IR spectrum provides a molecular fingerprint that can be compared against a reference standard for identity confirmation. pharmaffiliates.com

Future Research Trajectories and Methodological Innovations in N Glucuronide Studies

Development of Novel Synthetic Strategies for N-Glucuronide Standards

The limited availability of pure N-glucuronide standards has been a significant bottleneck in metabolism and toxicology studies. The development of efficient and scalable synthetic methods is, therefore, a high-priority research area.

Current chemical synthesis methods, such as the Koenigs-Knorr reaction, are often complex and can result in low yields, particularly for sterically hindered compounds. nih.govmdpi.comarkat-usa.org The formation of byproducts like orthoesters further complicates purification. mdpi.com To overcome these challenges, researchers are exploring several innovative approaches:

Chemoenzymatic Synthesis: This hybrid approach combines the selectivity of enzymes with the scalability of chemical synthesis. acs.org For instance, UDP-glucuronosyltransferases (UGTs) can be used to catalyze the final glucuronidation step with high stereoselectivity, ensuring the formation of the correct β-anomer. acs.org This method has been successfully used to prepare acyl glucuronides and has the potential for broader application to N-glucuronides. acs.org

Microbial Biotransformation: Utilizing whole-cell systems, such as recombinant microbes expressing human UGTs, offers a promising alternative for producing glucuronides. researchgate.nethyphadiscovery.com This method can be particularly advantageous for generating metabolites that arise from sequential reactions, like hydroxylation followed by glucuronidation. hyphadiscovery.com

Late-Stage Chemical Synthesis: This strategy focuses on introducing the glucuronic acid moiety late in the synthetic sequence, which can be more efficient for complex molecules. hyphadiscovery.comhyphadiscovery.com The development of novel glucuronyl donors and mild deprotection conditions are key to the success of this approach. hyphadiscovery.com

Enzyme-Assisted Synthesis: Using liver fractions, such as S9 or microsomes which contain UGTs, can be an effective way to produce N-glucuronides from their parent compounds. nih.govhyphadiscovery.com While the yields may be lower than chemical synthesis on a large scale, this method is valuable for generating reference standards for initial studies. nih.gov

These novel strategies will be instrumental in providing the necessary quantities of pure N-glucuronide standards for comprehensive pharmacological and toxicological evaluation.

Deeper Elucidation of Regulatory Mechanisms Governing N-Glucuronidation Enzymes

The expression and activity of UGT enzymes, the catalysts of N-glucuronidation, are subject to complex regulatory mechanisms that are not yet fully understood. nih.gov A deeper understanding of these mechanisms is crucial for predicting inter-individual variability in drug metabolism and the potential for drug-drug interactions.

Future research in this area will likely focus on:

Transcriptional Regulation: The role of nuclear receptors, such as the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), in regulating UGT gene expression is an active area of investigation. researchgate.netxenotech.comnih.gov Phenobarbital (B1680315), a known inducer of several UGTs, activates CAR, leading to increased expression of enzymes like UGT1A1. researchgate.netnih.gov Further studies are needed to delineate the specific response elements in UGT genes and the signaling pathways involved. researchgate.net

Post-Translational Modifications: The impact of post-translational modifications, such as phosphorylation and glycosylation, on UGT activity and stability is an emerging area of interest. Understanding how these modifications alter enzyme function will provide a more complete picture of UGT regulation.

Genetic Polymorphisms: Genetic variations in UGT genes can lead to altered enzyme activity, influencing an individual's response to drugs. nih.gov Identifying and characterizing new genetic polymorphisms and their functional consequences for N-glucuronidation will be essential for personalized medicine.

Epigenetic Regulation: Epigenetic mechanisms, including DNA methylation and histone modifications, are increasingly recognized as important regulators of gene expression. Phenobarbital has been shown to induce changes in histone modifications, affecting UGT expression in the brain. researchgate.net Investigating the role of epigenetics in regulating UGTs in different tissues will be a key research direction.

Species Differences: Significant species differences exist in UGT expression and activity, which can complicate the extrapolation of animal data to humans. nih.gov Comparative studies using humanized animal models and advanced in vitro systems will be critical to better understand these differences and improve the prediction of human drug metabolism. nih.gov

Integration of Advanced In Vitro Systems and In Silico Modeling for Conjugation Prediction

Predicting the metabolic fate of a new drug candidate, including its potential for N-glucuronidation, is a major challenge in drug development. nih.gov The integration of advanced in vitro systems and in silico modeling holds great promise for improving the accuracy and efficiency of these predictions.

Advanced In Vitro Systems:

Humanized Liver Models: Chimeric mice with humanized livers provide an in vivo platform to study the human-specific metabolism of drugs, including the effects of inducers like phenobarbital on human hepatocytes. nih.gov

3D Cell Cultures: Three-dimensional cell culture systems, such as spheroids and organoids, more closely mimic the in vivo environment compared to traditional 2D cultures. These systems are being developed to better predict drug metabolism and toxicity.

Microfluidic "Organ-on-a-Chip" Models: These devices allow for the co-culture of different cell types in a micro-environment that simulates physiological conditions, offering a powerful tool for studying complex metabolic pathways and drug-drug interactions.

In Silico Modeling:

Quantitative Structure-Activity Relationship (QSAR) Models: 3D-QSAR models can be developed to predict the substrate selectivity and clearance of specific UGT isoforms. nih.gov These models use the three-dimensional structure of molecules to predict their biological activity.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate physicochemical drug properties with physiological information to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.gov These models can be used to predict drug-drug interactions and the impact of genetic polymorphisms on drug metabolism.

Machine Learning and Deep Learning: Advanced computational approaches, including deep learning, are being used to develop predictive models for drug combinations and metabolic pathways. francis-press.comresearchgate.net

The combination of data from these advanced in vitro systems with sophisticated in silico models will enable a more accurate and comprehensive prediction of N-glucuronidation and its impact on drug disposition.

Advancements in High-Throughput Analytical Methodologies for N-Glucuronide Research Applications

The development of robust and high-throughput analytical methods is essential to support the increasing demands of N-glucuronide research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantification of glucuronide metabolites due to its high sensitivity and selectivity. researchgate.nettandfonline.com

Future advancements in this area will likely include:

Improved Sample Preparation: Automation of sample preparation workflows using robotic platforms can significantly reduce processing time and minimize technical variability. nih.gov The development of novel extraction techniques, such as electromembrane extraction, can enhance the enrichment of analytes from complex biological matrices. scielo.brresearchgate.net

Enhanced Chromatographic Separation: The use of ultra-high-performance liquid chromatography (UHPLC) provides faster analysis times and improved resolution of isomers. nih.govunesp.br

Advanced Mass Spectrometry Techniques: High-resolution mass spectrometry offers greater mass accuracy, facilitating the identification of unknown metabolites. acs.org Ion mobility spectrometry can be coupled with mass spectrometry to separate isomers that are difficult to resolve by chromatography alone.

Novel Detection Strategies: The development of new derivatization reagents and ion/molecule reactions in the mass spectrometer can aid in the differentiation of O- and N-glucuronides. nih.gov

High-Throughput Screening Assays: The development of high-throughput screening assays using recombinant UGT enzymes allows for the rapid assessment of a compound's potential for N-glucuronidation early in the drug discovery process.

These analytical innovations will enable researchers to generate high-quality data on a large scale, accelerating the pace of N-glucuronide research and its application in drug development and clinical practice.

Q & A

Q. How do UGT genetic polymorphisms influence Phenobarbital N-β-D-Glucuronide pharmacokinetics?

- Data Analysis : Genotype-phenotype studies (e.g., UGT1A4 Pro24Thr, UGT2B7 His68Tyr) reveal interindividual variability in glucuronidation efficiency. For example, UGT2B7 slow metabolizers exhibit 2–3× higher plasma AUC of parent drug due to reduced conjugation .

- Experimental Design : Use human liver microsomes (HLMs) or S9 fractions from genotyped donors to model metabolic clearance. Pair with LC-MS/MS to correlate enzyme activity with metabolite ratios .

Q. How can contradictory data on Phenobarbital N-β-D-Glucuronide’s stability be resolved?

- Contradictions : Discrepancies in reported half-lives (e.g., pH-dependent degradation in urine vs. plasma).

- Methodological Fixes : Conduct stability studies under simulated physiological conditions (37°C, pH 7.4) with stabilizers (e.g., ascorbic acid). Use deuterated analogs to track degradation pathways via MS/MS fragmentation patterns .

Experimental Design & Best Practices

Q. What in vitro systems best model Phenobarbital N-β-D-Glucuronide formation?

- Systems : Primary hepatocytes or transfected HEK293 cells expressing UGT isoforms (e.g., UGT1A6, UGT2B7). Monitor reaction kinetics (Km, Vmax) with UDPGA supplementation .

- Validation : Compare in vitro clearance rates to in vivo data using physiologically based pharmacokinetic (PBPK) modeling .

Q. How to address β-glucuronidase-mediated hydrolysis in fecal/plasma samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.